perfluorooctanesulfonamide

Description

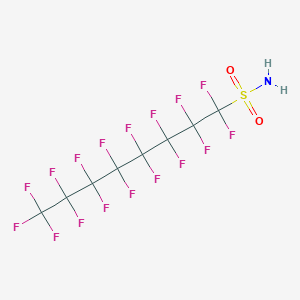

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F17NO2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRXPPIDPYTNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NH2, C8H2F17NO2S | |

| Record name | FOSA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038939 | |

| Record name | Perfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-91-6 | |

| Record name | Perfluorooctanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluorooctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80AM718FML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorooctanesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Byproducts of Perfluorooctanesulfonamide (PFOSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for perfluorooctanesulfonamide (PFOSA), a key intermediate in the production of various per- and polyfluoroalkyl substances (PFAS). The document details the core manufacturing processes, outlines the formation of significant byproducts, and presents experimental protocols for both synthesis and analysis.

Executive Summary

This compound (PFOSA) is a critical building block in the synthesis of a wide range of fluorochemicals. Its production is dominated by processes stemming from perfluorooctanesulfonyl fluoride (B91410) (POSF), which is primarily manufactured via electrochemical fluorination (ECF). This method, while effective, inherently produces a complex mixture of linear and branched isomers, as well as other fluorinated byproducts. Understanding these synthesis pathways and the resulting impurities is crucial for researchers in environmental science, toxicology, and drug development who work with these compounds or are investigating their environmental fate and biological effects. This guide elucidates the dominant synthesis routes, provides quantitative data on byproduct formation, and offers detailed experimental methodologies.

Primary Synthesis Pathways of PFOSA

The synthesis of PFOSA is predominantly a two-stage process that begins with the production of its precursor, perfluorooctanesulfonyl fluoride (POSF).

Electrochemical Fluorination (ECF) for the Synthesis of Perfluorooctanesulfonyl Fluoride (POSF)

The industrial production of POSF is achieved through the Simons Process of electrochemical fluorination.[1] This process involves the electrolysis of a solution of octanesulfonyl fluoride (C₈H₁₇SO₂F) in anhydrous hydrogen fluoride.[2] A direct electric current is passed through the solution, leading to the substitution of hydrogen atoms with fluorine atoms on the alkyl chain.[1]

The overall reaction can be represented as:

C₈H₁₇SO₂F + 17 HF → C₈F₁₇SO₂F + 17 H₂

This process typically results in a yield of approximately 25% for POSF.[2] The crude product is a complex mixture of isomers and byproducts due to rearrangements and fragmentation of the carbon skeleton during the high-energy fluorination process.[3]

Conversion of POSF to PFOSA

Once synthesized, POSF is converted to PFOSA through reaction with ammonia (B1221849).[2] This is a nucleophilic substitution reaction where the ammonia molecule displaces the fluoride ion from the sulfonyl fluoride group.

Reaction: C₈F₁₇SO₂F + 2 NH₃ → C₈F₁₇SO₂NH₂ + NH₄F

An alternative laboratory-scale synthesis avoids the direct use of ammonia by proceeding through a perfluorooctanesulfonyl azide (B81097) intermediate.[4] In this two-step process, POSF is first reacted with sodium azide, and the resulting azide is subsequently reduced to PFOSA using zinc and hydrochloric acid.[4]

Fluorotelomerization: A Non-Primary Pathway

While fluorotelomerization is a major industrial process for the synthesis of other classes of PFAS, such as fluorotelomer alcohols and their derivatives, it is not a primary route for the production of perfluorooctanesulfonamides.[5] The literature consistently points to the electrochemical fluorination of sulfonyl fluorides as the established manufacturing pathway for PFOSA and related substances.

Byproducts of PFOSA Synthesis

The ECF process is the primary source of byproducts in the synthesis of PFOSA. The high-energy nature of this process leads to a variety of isomers and other fluorinated compounds.

Isomeric Distribution

The technical-grade POSF produced via ECF is a mixture of linear and branched isomers. The linear isomer typically constitutes about 70% of the mixture, with the remaining 30% being various branched isomers.[6] These include isomers with perfluoroisopropyl, internally branched perfluoromethyl, and tertiary-perfluorobutyl groups.[4] Subsequent purification of PFOSA can enrich the linear isomer, often resulting in a linear-to-branched ratio of 20:1 to 30:1.[4]

Quantitative Breakdown of ECF Byproducts

The crude product from the electrochemical fluorination of octanesulfonyl fluoride is a complex mixture. A general quantitative breakdown of the components is presented in the table below.

| Component | Approximate Percentage in Crude Product |

| Linear Perfluorooctanesulfonyl Fluoride | 34-40% |

| Branched-chain Perfluoroalkylsulfonyl Fluorides | 18-20% |

| Straight-chain, Branched, and Cyclic Perfluoroalkanes and Ethers | 20-25% |

| Higher and Lower Straight-chain Homologs (e.g., C₆, C₇, C₉) | ~7% |

| "Tars" (High Molecular Weight Byproducts) and Other Byproducts | 10-15% |

Data compiled from Smolecule (2023).[7]

Experimental Protocols

Laboratory Synthesis of this compound (PFOSA) from POSF via an Azide Intermediate

This protocol is adapted from Lehmler et al. (2010).[4]

Step 1: Synthesis of Perfluorooctanesulfonyl Azide

-

In a suitable reaction vessel, dissolve perfluorooctanesulfonyl fluoride in an appropriate solvent (e.g., acetonitrile).

-

Add an aqueous solution of sodium azide (NaN₃) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., ¹⁹F NMR).

-

Upon completion, extract the perfluorooctanesulfonyl azide with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude perfluorooctanesulfonyl azide.

Step 2: Reduction of Perfluorooctanesulfonyl Azide to PFOSA

-

Dissolve the crude perfluorooctanesulfonyl azide in a suitable solvent (e.g., diethyl ether or ethanol).

-

Add zinc dust to the solution.

-

Slowly add aqueous hydrochloric acid (HCl) to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or ¹⁹F NMR).

-

Filter the reaction mixture to remove excess zinc.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude PFOSA.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Analytical Method for PFOSA and its Isomers by LC-MS/MS

The analysis of PFOSA and its byproducts, particularly the various isomers, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Dissolve the technical PFOSA mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Perform serial dilutions to achieve a concentration within the calibrated range of the instrument.

-

For environmental or biological matrices, appropriate extraction and clean-up procedures, such as solid-phase extraction (SPE), are necessary.

LC-MS/MS Parameters (Illustrative):

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water, often with an ammonium (B1175870) acetate (B1210297) buffer.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 498 for PFOSA) to specific product ions. Different isomers may yield characteristic fragment ions, allowing for their differentiation and quantification.

-

Visualizations

Synthesis Pathways of PFOSA

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy Perfluorooctanesulfonyl fluoride | 307-35-7 [smolecule.com]

Physicochemical Properties of Perfluorooctanesulfonamide (PFOSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluorooctanesulfonamide (PFOSA), a significant compound in the class of per- and polyfluoroalkyl substances (PFAS). The information herein is intended to support research, drug development, and environmental analysis by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂F₁₇NO₂S | [1] |

| Molar Mass | 499.14 g/mol | [1] |

| Melting Point | 151-152 °C | [2] |

| Boiling Point | 227.2 ± 50.0 °C (Predicted) | [2] |

| Vapor Pressure | 7.62 x 10⁻⁴ mm Hg at 20°C (extrapolated) | [3] |

| Water Solubility | Low; Insoluble in water but soluble in some organic solvents. | [4][5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | Estimated Log Kow of 5.8 suggests a very high potential for bioconcentration. | [6] |

| pKa (Acid Dissociation Constant) | 7.01 ± 0.60 (Predicted) | [2] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of chemical substances, as established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are broadly applicable to compounds like PFOSA.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Common Methods:

-

Capillary Method: A small, packed sample in a capillary tube is heated in a liquid bath or a metal block. The temperatures at the beginning and end of the melting process are recorded.[7][8]

-

Hot Stage Method (Kofler Hot Bar): A small amount of the substance is placed on a heated metal bar with a temperature gradient to observe the melting temperature.[7]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7]

General Procedure (Capillary Method):

-

A small amount of the finely powdered, dry substance is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or Thiele tube).

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Common Methods:

-

Ebulliometer Method: This method involves measuring the boiling point of a liquid by observing the temperature at which the liquid and its vapor are in equilibrium.

-

Dynamic Method: The temperature at which the vapor pressure of the substance equals a set external pressure is determined.

-

Distillation Method: The temperature of the vapor of a boiling liquid is measured during distillation.

-

Siwoloboff Method: A small sample is heated in a tube with an inverted, sealed capillary. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These methods can also be used to determine the boiling point by detecting the endothermic transition.[5][9]

General Procedure (Dynamic Method):

-

The substance is placed in a suitable apparatus, and the pressure is adjusted to a specific value.

-

The temperature of the sample is gradually increased.

-

The temperature at which boiling is observed is recorded as the boiling point at that pressure.

-

This can be repeated at different pressures to establish a vapor pressure curve.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Common Methods:

-

Column Elution Method (for solubilities < 10⁻² g/L): A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is analyzed until saturation is reached.[10][11]

-

Flask Method (for solubilities > 10⁻² g/L): An excess of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.[10][11]

General Procedure (Flask Method):

-

An excess amount of the solid PFOSA is added to a flask containing purified water.

-

The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of PFOSA in the clear aqueous solution is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Common Methods:

-

Dynamic Method (Cottrell's Method): Measures the boiling point of the substance at various pressures.

-

Static Method: The substance is placed in a closed system, and the pressure is measured directly at thermal equilibrium.[1][12]

-

Effusion Method (Knudsen Effusion): Measures the rate of escape of vapor through a small orifice in a cell containing the substance.

-

Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.[1][2]

General Procedure (Static Method):

-

A sample of PFOSA is placed in a thermostatted container connected to a pressure measuring device.

-

The system is evacuated to remove air.

-

The temperature is maintained at a constant value until the pressure reading stabilizes, indicating equilibrium.

-

The vapor pressure is recorded at different temperatures to obtain a vapor pressure curve.

Partition Coefficient (n-octanol/water), Log Kₒw (OECD Guideline 117)

The octanol-water partition coefficient (Kₒw) is a measure of the lipophilicity of a substance. It is the ratio of the concentration of a chemical in n-octanol and water at equilibrium.

Common Method (HPLC Method):

-

High-Performance Liquid Chromatography (HPLC): This method estimates the log Kₒw by correlating the retention time of the substance on a reverse-phase HPLC column with the known log Kₒw values of reference compounds. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., methanol-water).[13][14]

General Procedure (HPLC Method):

-

A series of reference compounds with known log Kₒw values are injected into the HPLC system to create a calibration curve of retention time versus log Kₒw.

-

A solution of PFOSA is then injected under the same chromatographic conditions.

-

The retention time of PFOSA is measured.

-

The log Kₒw of PFOSA is determined by interpolating its retention time on the calibration curve.

Dissociation Constant in Water, pKa (OECD Guideline 112)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Common Methods:

-

Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base, and the pH is monitored. The pKa is determined from the titration curve.[15][16]

-

Spectrophotometry: If the ionized and non-ionized forms of the substance have different UV-visible absorption spectra, the pKa can be determined by measuring the absorbance of solutions at different pH values.

-

Conductometry: The electrical conductivity of a solution of the substance is measured at various concentrations to determine the degree of dissociation and, subsequently, the pKa.[15]

General Procedure (Titration Method):

-

A known concentration of PFOSA is dissolved in a suitable solvent (often a water-miscible co-solvent is needed for poorly soluble substances).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the PFOSA solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is the pH at which half of the PFOSA has been neutralized.

Visualizing Experimental Workflows

Synthesis of this compound

The following diagram illustrates a two-step laboratory synthesis of this compound from perfluorooctanesulfonyl fluoride (B91410) via an azide (B81097) intermediate, a method that avoids the direct use of ammonia.

Caption: Two-step synthesis of PFOSA from POSF.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. laboratuar.com [laboratuar.com]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. consilab.de [consilab.de]

- 13. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 16. OECD 112 - Phytosafe [phytosafe.com]

Perfluorooctanesulfonamide (PFOSA): A Comprehensive Technical Review

CAS Number: 754-91-6

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, analytical methodologies, biological interactions, and toxicological profile of Perfluorooctanesulfonamide (PFOSA).

Introduction

This compound (PFOSA), a synthetic organofluorine compound, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Historically, it was a key component in 3M's Scotchgard formulation and was utilized for its grease and water-repellent properties in various consumer products, including food packaging.[1] PFOSA is recognized as a persistent organic pollutant and serves as a metabolic precursor to the more widely known perfluorooctane (B1214571) sulfonate (PFOS).[1] Its persistence in the environment and detection in biological systems, including human serum, have raised significant health and environmental concerns.[1] This technical guide provides a detailed overview of PFOSA, focusing on its chemical characteristics, synthesis, analytical detection, biological effects, and toxicological data to support research and development activities.

Chemical and Physical Properties

PFOSA is characterized by a fully fluorinated eight-carbon chain attached to a sulfonamide functional group.[1] This structure imparts both hydrophobic and lipophobic properties, contributing to its environmental persistence.

| Property | Value | Reference |

| CAS Number | 754-91-6 | [2][3][4][5] |

| Molecular Formula | C₈H₂F₁₇NO₂S | [2][3][4] |

| Molecular Weight | 499.1 g/mol | [2] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonamide | [1] |

| Synonyms | FOSA, PFOSA, Perfluorooctylsulfonamide, Deethylsulfluramid | [1][2] |

| Purity | ≥85% | [2][3] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [2] |

Synthesis of this compound

The synthesis of PFOSA can be achieved through several chemical pathways. The primary industrial method has been through the reaction of perfluorooctanesulfonyl fluoride (B91410) (POSF).

Synthesis via Nucleophilic Substitution with Ammonia (B1221849)

A common laboratory and industrial synthesis involves the nucleophilic substitution of perfluorooctanesulfonyl fluoride (POSF) with ammonia.[1][6]

Two-Step Synthesis via an Azide (B81097) Intermediate

An alternative laboratory synthesis avoids the direct use of ammonia and proceeds through a two-step reaction involving an azide intermediate followed by reduction.[1][6]

Experimental Protocol:

-

Azide Formation: Perfluorooctanesulfonyl fluoride is reacted with an aqueous solution of sodium azide at room temperature to yield perfluorooctanesulfonyl azide.[6]

-

Reduction: The resulting azide is subsequently treated with zinc and aqueous hydrochloric acid to produce this compound.[6]

Analytical Methodology

The detection and quantification of PFOSA in various matrices, such as environmental and biological samples, typically involve sophisticated analytical techniques.

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate quantification. For aqueous samples, polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers are recommended, as PFAS can adhere to glass surfaces.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of PFOSA.[9][10]

Experimental Protocol:

-

Solid Phase Extraction (SPE): Water samples are often pre-concentrated using solid-phase extraction to isolate and enrich the analytes.[9]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where PFOSA and its isomers are separated on a C18 or other suitable column.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. Quantification is typically performed using selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[10] The molecular anion m/z 498 is often used as the precursor ion for PFOSA.[10]

| Parameter | Value | Reference |

| Method Detection Limit (Blood) | 0.1-1 pg/g ww | [10] |

| Precursor Ion (m/z) | 498 | [10] |

Metabolism and Biological Fate

PFOSA is a known metabolic byproduct of N-alkylated perfluorooctanesulfonamides.[1] For instance, N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) and N-methyl perfluorooctanesulfonamidoethanol (N-MeFOSE) are metabolized to PFOSA.[1] Subsequently, PFOSA can be further metabolized or degraded to form the highly persistent perfluorooctane sulfonate (PFOS).[1]

Toxicology and Biological Effects

PFOSA has been shown to exhibit significant toxicity in various biological systems. It is considered a potent uncoupler of oxidative phosphorylation.[1]

In Vitro Toxicity

In a study using PC12 cells, PFOSA was identified as the most toxic among the perfluorinated compounds tested.[1]

| Cell Line | Effect | Concentration Range | Reference |

| PC12 | Cytotoxicity | 10 to 250 µM | [1] |

In Vivo Toxicity

Studies in zebrafish larvae have demonstrated that PFOSA can induce hepatic macrophage and neutrophil accumulation, as well as fibrosis.[2] Animal studies with related PFAS compounds have shown a range of toxic effects, including on the liver, gastrointestinal tract, and thyroid hormone levels.[11]

| Organism | Effect | Concentration Range | Reference |

| Zebrafish Larvae | Hepatotoxicity | 0.1-100 µg/L | [2] |

Human Health Effects

While direct data on the reproductive and developmental effects of PFOSA in humans are limited, studies on related PFAS have shown associations with altered immune and thyroid function, liver disease, lipid and insulin (B600854) dysregulation, and adverse reproductive and developmental outcomes.[11][12] PFOSA has been detected in human serum samples, with levels in the sub- to low-parts per billion range.[1]

Conclusion

This compound (PFOSA) is a persistent and toxic compound that warrants significant attention from the scientific and regulatory communities. Its role as a precursor to PFOS, coupled with its own inherent toxicity, highlights the importance of understanding its environmental fate, metabolic pathways, and biological effects. The detailed methodologies for its synthesis and analysis provided in this guide are intended to support further research into this environmentally relevant compound. Continued investigation into the long-term health effects of PFOSA and other PFAS is crucial for the development of effective risk assessment and mitigation strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Perfluorooctane sulfonamide | LGC Standards [lgcstandards.com]

- 6. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Perfluorooctanesulfonamide (PFOSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctanesulfonamide (PFOSA), a synthetic organofluorine compound, has garnered significant attention due to its persistence in the environment and its role as a key intermediate and metabolite in the per- and polyfluoroalkyl substances (PFAS) family. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and toxicological properties of PFOSA, with a focus on quantitative data and detailed experimental protocols.

Molecular Structure and Properties

This compound is characterized by a fully fluorinated eight-carbon chain attached to a sulfonamide functional group.[1][2] Its chemical formula is C₈H₂F₁₇NO₂S.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₂F₁₇NO₂S | [2] |

| Molar Mass | 499.15 g/mol | [3] |

| CAS Number | 754-91-6 | [2] |

| InChI Key | RRRXPPIDPYTNJG-UHFFFAOYSA-N | [2] |

| SMILES | C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | [3] |

Structural Data

As of the date of this report, a definitive crystal structure for this compound has not been publicly reported. Consequently, precise experimental data for bond lengths, bond angles, and dihedral angles are not available. However, studies on related N-alkylated perfluorooctanesulfonamides have been conducted and reveal important structural features. For instance, the crystal structures of N-ethyl and N,N-diethyl this compound show that the S-N bond possesses considerable double-bond character.[1] This structural feature leads to a significant rotational barrier around the S-N bond.[1]

Molecular modeling and computational studies can provide theoretical insights into the three-dimensional conformation of PFOSA. Such studies suggest that the perfluorinated carbon chain adopts a helical conformation to minimize steric strain between the fluorine atoms.

Synthesis of this compound

PFOSA can be synthesized from perfluorooctanesulfonyl fluoride (B91410) (POSF). One common laboratory-scale synthesis involves a two-step process via a perfluorooctanesulfonyl azide (B81097) intermediate, which avoids the use of ammonia.[1]

Experimental Protocol: Synthesis via Perfluorooctanesulfonyl Azide

Step 1: Synthesis of Perfluorooctanesulfonyl Azide

This step involves the reaction of perfluorooctanesulfonyl fluoride with sodium azide.

-

Materials:

-

Perfluorooctanesulfonyl fluoride (POSF)

-

Sodium azide (NaN₃)

-

Water

-

Acetone

-

-

Procedure:

-

A solution of sodium azide in water is prepared.

-

Perfluorooctanesulfonyl fluoride is added to the aqueous sodium azide solution at room temperature.

-

The reaction mixture is stirred vigorously for a specified period, typically several hours, to ensure complete conversion.

-

The resulting perfluorooctanesulfonyl azide is then extracted from the aqueous phase using an organic solvent such as diethyl ether or dichloromethane.

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude azide.

-

Step 2: Reduction of Perfluorooctanesulfonyl Azide to this compound

The azide intermediate is subsequently reduced to the corresponding sulfonamide.

-

Materials:

-

Perfluorooctanesulfonyl azide

-

Zinc dust (Zn)

-

Hydrochloric acid (HCl, aqueous solution)

-

An appropriate organic solvent (e.g., diethyl ether or tetrahydrofuran)

-

-

Procedure:

-

Perfluorooctanesulfonyl azide is dissolved in the chosen organic solvent.

-

Zinc dust is added to the solution, followed by the slow, dropwise addition of concentrated hydrochloric acid while maintaining a controlled temperature (e.g., using an ice bath).

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove excess zinc and any solid byproducts.

-

The filtrate is then subjected to a work-up procedure, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of PFOSA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Due to the presence of a large number of fluorine atoms, ¹⁹F NMR is a powerful tool for the characterization of PFOSA. The spectrum is expected to show distinct signals for the CF₃ group and the different CF₂ groups along the perfluorinated chain. Computational studies have been employed to predict the ¹⁹F chemical shifts of PFOSA isomers.

-

¹H NMR: The ¹H NMR spectrum of PFOSA is expected to be simple, showing a signal for the two protons of the sulfonamide (-SO₂NH₂) group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of PFOSA would exhibit characteristic absorption bands for the N-H stretching vibrations of the sulfonamide group (typically in the region of 3200-3400 cm⁻¹), the S=O stretching vibrations (around 1350 and 1160 cm⁻¹), and the C-F stretching vibrations (in the fingerprint region, typically below 1300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is widely used for the detection and quantification of PFOSA in various matrices. The fragmentation patterns of PFOSA isomers have been studied, allowing for their identification and differentiation.

Toxicological Data

PFOSA is recognized as a persistent organic pollutant and exhibits toxicity. It is considered to be the biologically active form of the insecticide Sulfluramid.[2]

Table 2: Acute Toxicity of this compound

| Test Organism | Route of Administration | Toxicity Value | Reference |

| Rat | Oral | LD₅₀: >172 mg/kg | [3] |

PFOSA has been shown to be a potent uncoupler of oxidative phosphorylation, with an IC₅₀ of approximately 1 micromolar.[2] In vitro studies using PC12 cells have indicated that PFOSA is the most toxic among several perfluorinated compounds tested, with cytotoxic effects observed at concentrations ranging from 10 to 250 micromolar.[2]

Conclusion

This technical guide has summarized the key aspects of the molecular structure, synthesis, and toxicology of this compound. While a definitive experimental three-dimensional structure remains to be determined, the available data on its synthesis, spectroscopic properties, and toxicity provide a solid foundation for researchers and professionals working with this environmentally significant compound. Further research, particularly in the area of X-ray crystallography, is needed to fully elucidate its precise molecular geometry.

References

Perfluorooctanesulfonamide (PFOSA): A Technical Guide to Its Discovery, Use, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctanesulfonamide (PFOSA) is a synthetic organofluorine compound that garnered significant industrial use for its water and oil repellent properties. A key component in historical formulations of products like Scotchgard, PFOSA's persistence in the environment and its role as a precursor to the more widely studied perfluorooctane (B1214571) sulfonate (PFOS) have made it a subject of increasing scientific scrutiny. This technical guide provides a comprehensive overview of the discovery, historical application, synthesis, and biological interactions of PFOSA, with a focus on quantitative data, experimental methodologies, and the signaling pathways it perturbs.

Discovery and Historical Use

This compound is a derivative of perfluorooctanesulfonyl fluoride (B91410) (POSF), a foundational chemical in the production of a range of per- and polyfluoroalkyl substances (PFAS). The synthesis and application of PFOSA are intrinsically linked to the pioneering work in fluorochemistry by 3M in the mid-20th century.

Timeline of Key Events:

-

1949: 3M commences the production of POSF through electrochemical fluorination (ECF).

-

1956: PFOSA is incorporated as a key ingredient in 3M's Scotchgard formulation, valued for its ability to repel water and grease.[1]

-

1950s-2000s: PFOSA and its derivatives are widely used in a variety of consumer and industrial products, including:

-

Food Packaging: To prevent grease from leaking through paper and cardboard.

-

Textiles and Carpets: As a stain and water repellent.

-

Upholstery: For protection against spills.

-

-

May 2000: 3M announces the voluntary phase-out of perfluorooctanyl chemicals, including PFOSA, PFOS, and PFOA, due to concerns about their persistence, bioaccumulation, and potential toxicity.

-

2003: The use of PFOSA in the original Scotchgard formulation is discontinued.[1]

-

End of 2025: 3M has committed to exiting all PFAS manufacturing.[2]

Chemical Synthesis

The primary industrial synthesis of PFOSA involves the reaction of perfluorooctanesulfonyl fluoride (POSF) with ammonia (B1221849). Laboratory-scale syntheses have also been well-documented, providing a means for producing analytical standards and conducting toxicological research.

Experimental Protocol: Laboratory Synthesis of PFOSA

This protocol describes two common laboratory methods for the synthesis of this compound.

Method 1: Reaction of POSF with Ammonia

-

Reaction Setup: In a well-ventilated fume hood, dissolve perfluorooctanesulfonyl fluoride (POSF) in a suitable anhydrous solvent such as diethyl ether or dioxane.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise at a controlled temperature (typically 0-25 °C).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is typically treated with an acid, such as hydrochloric or sulfuric acid, to decompose any complex salts formed.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Method 2: Two-Step Synthesis via an Azide (B81097) Intermediate

This method avoids the direct use of ammonia gas.

-

Azide Formation: React perfluorooctanesulfonyl fluoride with sodium azide in an aqueous solution at room temperature to form perfluorooctanesulfonyl azide.

-

Reduction: The resulting azide is then reduced to the sulfonamide using a reducing agent such as zinc and hydrochloric acid.[3]

-

Purification: The final product is purified using standard techniques like recrystallization or chromatography.[3]

Quantitative Data

The following tables summarize key quantitative data related to the environmental presence and toxicological profile of PFOSA and its primary metabolite, PFOS.

Table 1: Environmental Concentrations of PFOS (a key metabolite of PFOSA)

| Matrix | Location | Concentration Range | Reference |

| Surface Water | Downstream of an international airport, Hamilton, ON, Canada | 130.3 (±43.6) ng/L | |

| Sediment | Jucar River, Spain | 0.22–11.5 ng/g | |

| Biota (Snapping Turtle Plasma) | Lake Niapenco, ON, Canada | 2223 (±247.1) ng/g | |

| Biota (Amphipods) | Downstream of an international airport, Hamilton, ON, Canada | 518.1 (±83.8) ng/g |

Table 2: Human Biomonitoring Data for PFOS

| Population | Matrix | Concentration Range | Key Findings | Reference |

| General U.S. Population (NHANES) | Serum | PFOA > PFOS > PFHxS > PFNA | Declining trends for PFOS and PFOA since the phase-out. | |

| Industrialized Region, China | Serum | Σ7PFAS average: 65.486 ng/mL | PFOS and PFOA are predominant. | [4] |

| Retired Fluorochemical Workers | Serum | PFOS half-life: 3.4 years | Demonstrates long biological persistence. |

Table 3: Toxicological Data for PFOS

| Study Type | Species | Endpoint | NOAEL | LOAEL | Reference |

| Two-Generation Oral Gavage | Rat | Reduced offspring body weight | 0.1 mg/kg/day | - | [5] |

| Intermediate-Duration Oral | Rat | Delayed eye opening, decreased pup weight | 0.000515 mg/kg/day (HED) | - | [6] |

| Acute Oral | Male C57BL/6J Mice | Mortality | - | LD50: 0.579 g/kg BW | [7] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; HED: Human Equivalent Dose; LD50: Lethal Dose, 50%; BW: Body Weight.

Experimental Protocols for Analysis

The accurate detection and quantification of PFOSA in various matrices are crucial for exposure assessment and toxicological studies. The most common analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Protocol: Analysis of PFOSA in Food Packaging using LC-MS/MS

-

Sample Preparation:

-

Cut the food packaging material into small pieces.

-

Spike the sample with a known amount of an isotopically labeled PFOSA internal standard.

-

-

Extraction:

-

Perform accelerated solvent extraction (ASE) using methanol.

-

Alternatively, use pressurized liquid extraction (PLE).

-

-

Cleanup:

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a methanol/water mixture.

-

Filter the solution through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Inject the filtered extract into an LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water and methanol, both typically containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.

-

Detect and quantify PFOSA using multiple reaction monitoring (MRM) in negative ion mode.

-

Signaling Pathways and Mechanisms of Toxicity

PFOSA and other PFAS are known to interact with various biological pathways, leading to a range of toxicological effects. A key mechanism of action is the interaction with nuclear receptors, which are transcription factors that regulate gene expression involved in metabolism, development, and other critical cellular processes.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

In vitro studies have shown that PFOSA can activate peroxisome proliferator-activated receptor alpha (PPARα) and, to a lesser extent, PPAR gamma (PPARγ).[8] PPARs are critical regulators of lipid metabolism. Activation of these receptors by PFAS can lead to disruptions in fatty acid oxidation, cholesterol homeostasis, and adipocyte differentiation.[9] This interaction is considered a key molecular initiating event in the hepatotoxicity observed with many PFAS compounds.[10]

Caption: PFOSA interaction with PPAR signaling pathway.

Other Potential Signaling Pathways

While direct evidence for PFOSA is still emerging, studies on its primary metabolite, PFOS, suggest the involvement of other signaling pathways that may also be relevant for PFOSA:

-

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These nuclear receptors are involved in the metabolism and detoxification of foreign chemicals. Some PFAS have been shown to activate CAR and PXR, potentially altering the body's ability to handle other xenobiotics.[6]

-

Oxidative Stress: Some in vivo and in vitro studies indicate that certain PFAS can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage DNA and other cellular components.

-

Inflammatory Signaling: PFOS has been shown to activate inflammatory pathways, such as the NF-κB signaling pathway, leading to the release of pro-inflammatory cytokines.

Conclusion

This compound, a historically significant industrial chemical, remains a compound of interest due to its environmental persistence and its role as a precursor to PFOS. This guide has provided a technical overview of its discovery, synthesis, and known biological interactions, with a focus on providing quantitative data and outlining experimental methodologies. The interaction of PFOSA with nuclear receptors, particularly PPARs, appears to be a key mechanism driving its toxicological effects, primarily the disruption of lipid metabolism. Further research is needed to fully elucidate the specific signaling cascades perturbed by PFOSA and to better understand its long-term health implications, especially in the context of exposure to complex mixtures of PFAS. The provided experimental protocols and data summaries serve as a valuable resource for researchers and professionals working to address the ongoing challenges posed by this class of persistent chemicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Per- and Polyfluoroalkyl Substances (PFAS) and Lipid Trajectories in Women 45–56 Years of Age: The Study of Women’s Health Across the Nation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Perfluoroalkyl Substances (PFAS) and Lipid Metabolism in Experimental Animal Models: A Scoping Review on the Mechanisms Behind the Induced Hepatotoxicity [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of perfluoroalkyl substances (PFAS) and PFAS mixtures on lipid metabolism in differentiated HepaRG cells as a model for human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Environmental Degradation Pathways of Perfluorooctanesulfonamide (FOSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctanesulfonamide (FOSA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound that has been used in a variety of industrial and consumer products. Due to its persistence and potential for bioaccumulation, understanding its fate in the environment is of critical importance. This technical guide provides an in-depth overview of the known biotic and abiotic degradation pathways of FOSA, complete with quantitative data, detailed experimental protocols, and visual representations of the transformation processes. FOSA is a significant precursor to the more widely studied and regulated perfluorooctane (B1214571) sulfonate (PFOS), making the elucidation of its degradation pathways crucial for environmental risk assessment and remediation strategies.[1]

Biotic Degradation Pathways

The primary biotic degradation pathway for FOSA occurs in environments rich in microbial activity, such as soil and activated sludge. FOSA itself is often an intermediate in the degradation of larger N-alkylated perfluorooctanesulfonamides. The biotransformation of these precursors ultimately leads to the formation of the highly persistent PFOS.

A key precursor to FOSA is N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE). In aerobic soil environments, N-EtFOSE undergoes biotransformation to FOSA and other intermediates.[2] The degradation pathways largely follow those observed in activated sludge and marine sediments.[2] Major degradation products in these environments include N-Ethyl perfluorooctanesulfonamidoacetic acid (EtFOSAA), perfluorooctane sulfonamide (FOSA), and perfluorooctane sulfonamide acetic acid (FOSAA).[2]

The transformation of FOSA to PFOS is believed to proceed through the formation of a perfluorooctane sulfinate (PFOSI) intermediate.[3][4] This transformation involves deamination of FOSA.[5]

dot

Quantitative Data on Biotic Degradation

The following table summarizes available quantitative data on the biotic degradation of FOSA and its precursors.

| Compound | Matrix | Half-life (t½) | Molar Yield to PFOS (%) | Reference |

| N-Ethyl this compound (N-EtFOSA) | Aerobic Soil | 13.9 ± 2.1 days | 4.0 | [2] |

| N-Ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) | Activated Sludge | 0.70 ± 0.05 days (k = 0.99 ± 0.08 day⁻¹) | - | [3] |

| N-Ethyl perfluorooctanesulfonamidoacetic acid (N-EtFOSAA) | Activated Sludge | 7.46 ± 0.97 days (k = 0.093 ± 0.012 day⁻¹) | - | [3] |

Abiotic Degradation Pathways

Abiotic degradation of FOSA can occur through processes such as photodegradation and sonolysis. These pathways are generally less significant in natural environments compared to biotic transformations but can be relevant in engineered remediation systems.

Photodegradation:

Studies have shown that FOSA can be photodegraded, with perfluorooctanoic acid (PFOA) identified as a major product.[6] The presence of microplastics appears to have a negligible effect on the photodegradation of FOSA.[6]

dot

Sonochemical Degradation:

Sonolysis, the application of ultrasound, can also lead to the degradation of FOSA. This process involves the formation and collapse of cavitation bubbles, which generate localized high temperatures and pressures, leading to the pyrolytic decomposition of the molecule.

Experimental Protocols

Aerobic Soil Microcosm Study for FOSA Biodegradation

This protocol is designed to investigate the aerobic biodegradation of FOSA in a soil matrix.

1. Materials:

-

Test soil, characterized for properties such as pH, organic carbon content, and microbial biomass.

-

This compound (FOSA) standard.

-

Sterile water (autoclaved, deionized).

-

Microcosm vessels (e.g., amber glass serum bottles with Teflon-lined septa).

-

Incubator.

-

Analytical equipment: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

2. Microcosm Setup:

-

Aliquots of fresh, sieved soil (e.g., 50 g dry weight equivalent) are placed into the microcosm vessels.

-

Control microcosms are prepared using autoclaved (sterile) soil to assess abiotic degradation.

-

FOSA is added to the soil, typically dissolved in a minimal amount of a suitable solvent (e.g., methanol), which is then allowed to evaporate. The final concentration should be environmentally relevant.

-

The soil moisture is adjusted to a specific percentage of its water-holding capacity (e.g., 60%) with sterile water.

-

The vessels are sealed and incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 182 days).[2]

3. Sampling and Analysis:

-

Triplicate microcosms (for both live and sterile treatments) are sacrificed at predetermined time points.

-

Soil samples are extracted using an appropriate solvent (e.g., acetonitrile (B52724) or methanol) via sonication or accelerated solvent extraction.

-

The extracts are centrifuged, filtered, and analyzed by LC-MS/MS for the parent compound (FOSA) and its potential transformation products (e.g., FOSAA, PFOSi, PFOS).

dot

Analytical Method: LC-MS/MS for FOSA and Metabolites

1. Sample Preparation:

-

Water Samples: Samples are typically concentrated using solid-phase extraction (SPE) with a weak anion exchange (WAX) or polymeric reversed-phase sorbent. The analytes are then eluted with a basic methanolic solution.

-

Soil/Sludge Samples: Analytes are extracted from the solid matrix using a solvent such as methanol (B129727) or acetonitrile, often with the aid of sonication or shaking. The extract is then cleaned up using SPE.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used. To mitigate background contamination from the LC system, a delay column can be installed before the injector.

-

Mobile Phase: A gradient elution is typically employed with two mobile phases:

-

A: Aqueous solution with a buffer (e.g., 20 mM ammonium (B1175870) acetate).

-

B: Organic solvent (e.g., methanol or acetonitrile).

-

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions.

MRM Transitions for FOSA and Related Compounds:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| FOSA | 498 | 78 |

| PFOS | 499 | 80, 99 |

| N-EtFOSA | 526 | 169 |

| N-EtFOSAA | 584 | 526 |

| FOSAA | 556 | 498 |

Conclusion

The environmental degradation of this compound is a complex process primarily driven by biotic transformations in soil and activated sludge, leading to the formation of the highly persistent PFOS. Abiotic degradation pathways, such as photodegradation, also contribute to its transformation, potentially yielding PFOA. A thorough understanding of these pathways, supported by robust experimental data, is essential for predicting the environmental fate of FOSA and for the development of effective remediation strategies for PFAS-contaminated sites. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the environmental degradation of this important PFOS precursor.

References

Biodegradation of Perfluorooctanesulfonamide: A Technical Guide to Intermediates and Products

For Immediate Release

This technical guide provides a comprehensive overview of the biodegradation of perfluorooctanesulfonamide (PFOSA) and its precursors, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the transformation pathways, intermediate compounds, and final products observed under both aerobic and anaerobic conditions, supported by quantitative data from various scientific studies. It also outlines typical experimental protocols for investigating PFOSA biodegradation.

Introduction

This compound (PFOSA) and its N-substituted derivatives are precursors to the highly persistent and regulated compound, perfluorooctanesulfonic acid (PFOS). Understanding the biodegradation of these precursors is crucial for assessing their environmental fate and the overall contribution to PFOS contamination. Microbial transformation is a key process governing the environmental behavior of these compounds. This guide summarizes the current scientific understanding of PFOSA biodegradation, focusing on the intermediates formed and the ultimate products.

Aerobic Biodegradation of PFOSA and its Precursors

Aerobic biodegradation is a significant pathway for the transformation of PFOSA precursors, such as N-ethyl this compound (N-EtFOSA) and N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (N-EtFOSE), primarily leading to the formation of PFOS. The process involves a series of enzymatic reactions, with cytochrome P450 enzymes playing a role in the initial steps of N-dealkylation.

The aerobic transformation of N-EtFOSE generally proceeds through the formation of several key intermediates. One major pathway involves the oxidation of the ethanol (B145695) group to form N-ethyl perfluorooctane sulfonamidoacetic acid (N-EtFOSAA). Subsequently, N-deethylation of N-EtFOSAA can lead to perfluorooctane sulfonamidoacetic acid (FOSAA). Alternatively, N-EtFOSE can undergo N-deethylation to form N-(2-hydroxyethyl)this compound (FOSE alcohol), which can then be oxidized to FOSAA or further N-dealkylated to FOSA. Ultimately, both FOSAA and FOSA are transformed into the stable end-product, PFOS.[1]

Studies in various environmental matrices, including soil and activated sludge, have elucidated this pathway. For instance, the aerobic soil biotransformation of N-EtFOSA has been shown to yield PFOS with a molar yield of approximately 4.0%.[2] Major degradation products identified in these studies include N-EtFOSAA, FOSA, and FOSAA.[2]

Quantitative Data on Aerobic Biodegradation

The following table summarizes key quantitative data from aerobic biodegradation studies of PFOSA precursors.

| Compound | Matrix | Half-life (t½) | Molar Yield of PFOS (%) | Key Intermediates Observed | Reference |

| N-EtFOSA | Soil | 13.9 ± 2.1 days | 4.0 | N-EtFOSAA, FOSA, FOSAA | [2] |

| N-EtFOSE | Activated Sludge | <1 day - 160 days | Not specified | N-EtFOSAA, N-EtFOSA, FOSA, PFOSI | [3][4] |

| N-EtFOSE | Soil | 9.6 - 31 days | 1.06 - 5.49 | N-EtFOSAA, FOSAA, FOSA | [5][6] |

Note: Half-lives and molar yields can vary significantly depending on the specific experimental conditions, including microbial community composition, temperature, and pH.

Anaerobic Biodegradation of PFOSA and its Precursors

While aerobic biodegradation has been more extensively studied, anaerobic transformation of PFOSA precursors also occurs, although generally at a slower rate. Under methanogenic conditions in digester sludge, N-EtFOSE has been observed to biodegrade, albeit with a very long estimated half-life of 1860 days.[7] The primary transformation products identified under these conditions were N-ethyl perfluorooctanesulfonamido acetate (B1210297) (N-EtFOSAA) and perfluorooctane sulfinate (PFOSI).[7]

In contrast, the shorter-chain analogue, N-methyl perfluorobutanesulfonamido ethanol (MeFBSE), biodegrades more readily under anaerobic conditions, with a half-life of 35.8 days, yielding N-methyl perfluorobutanesulfonamido acetate (MeFBSAA) and perfluorobutane sulfinate (PFBSI).[7] This suggests that the potential for anaerobic biodegradation may be influenced by the perfluoroalkyl chain length.

Biodegradation Pathways

The following diagrams illustrate the key transformation pathways for the aerobic biodegradation of N-EtFOSA and N-EtFOSE.

Experimental Protocols

The investigation of PFOSA biodegradation typically involves microcosm studies using environmental matrices such as soil or activated sludge. The following outlines a general experimental workflow.

A detailed protocol for a soil microcosm study is as follows:

-

Soil Collection and Characterization: Collect soil from a relevant site and characterize its physicochemical properties (e.g., pH, organic carbon content, texture).

-

Microcosm Preparation: In amber glass bottles, weigh a specific amount of soil (e.g., 10 g dry weight).

-

Spiking: Add a solution of the PFOSA precursor (e.g., N-EtFOSA) in a suitable solvent (e.g., methanol) to the soil to achieve the desired initial concentration. Allow the solvent to evaporate.

-

Moisture Adjustment: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile deionized water.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate headspace and periodic venting. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and seal the bottles.

-

Sampling: At predetermined time points, sacrifice triplicate microcosms for analysis.

-

Extraction: Extract the parent compound and its metabolites from the soil using an appropriate solvent, such as methanol (B129727) or acetonitrile, often with the aid of sonication or shaking.[8]

-

Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the target analytes.[9] Use of isotopically labeled internal standards is recommended for accurate quantification.

-

Data Analysis: Determine the degradation kinetics (e.g., half-life) of the parent compound and model the formation and decay of intermediates to elucidate the biodegradation pathway.

Conclusion

The biodegradation of this compound and its N-substituted precursors is a complex process that results in the formation of the highly persistent end-product, PFOS. Aerobic pathways are generally more efficient than anaerobic pathways. This technical guide provides a foundational understanding of the key intermediates and transformation pathways, which is essential for environmental risk assessment and the development of potential remediation strategies for sites contaminated with these precursor compounds. Further research is needed to fully elucidate the enzymatic mechanisms and the factors controlling the rates of these transformations in various environmental compartments.

References

- 1. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aerobic biotransformation and fate of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of aerobic biotransformation pathways of a perfluorooctane sulfonate (PFOS) precursor in distinctly different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anaerobic biotransformation of N-methyl perfluorobutanesulfonamido ethanol and N-ethyl perfluorooctanesulfonamido ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esaa.org [esaa.org]

- 9. agilent.com [agilent.com]

Spectroscopic Properties of Perfluorooctanesulfonamide (PFOSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of perfluorooctanesulfonamide (PFOSA), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data, outlining experimental methodologies, and offering insights into the structural characterization of this compound.

Introduction to this compound (PFOSA)

This compound (PFOSA) is a synthetic organofluorine compound characterized by a fully fluorinated eight-carbon chain and a terminal sulfonamide functional group. Its chemical formula is C8H2F17NO2S. PFOSA has been utilized in various industrial and consumer products for its surfactant properties. However, its persistence in the environment and potential for bioaccumulation have made it a subject of significant scientific research. Understanding its structural and chemical properties through spectroscopic methods is crucial for its detection, characterization, and the development of potential remediation strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

The following tables summarize the expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of linear PFOSA. These values are based on computational studies and known chemical shift ranges for similar perfluorinated compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound (PFOSA)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -SO₂NH₂ | 6.5 - 7.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (PFOSA)

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

| -CF₂-SO₂- | 115 - 125 | Triplet | ¹JCF ≈ 280-300 |

| -(CF₂)₅- | 105 - 120 | Multiplets | |

| -CF₂-CF₃ | 110 - 120 | Multiplet | |

| -CF₃ | 115 - 125 | Quartet | ¹JCF ≈ 280-290 |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (PFOSA)

| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂-SO₂- | -110 to -120 | Triplet |

| -(CF₂)₅- | -120 to -126 | Multiplets |

| -CF₂-CF₃ | -120 to -124 | Multiplet |

| -CF₃ | -80 to -85 | Triplet |

Note: Chemical shifts are referenced to an external standard (e.g., CFCl₃ for ¹⁹F NMR).

Experimental Protocols

While a specific, validated protocol for PFOSA is not publicly available, the following general procedure for acquiring NMR spectra of perfluoroalkyl substances can be adapted.

Workflow for NMR Analysis of PFOSA

Caption: A generalized workflow for NMR analysis.

1. Sample Preparation:

- Solvent Selection: Choose a deuterated solvent in which PFOSA is soluble. Common choices for fluorinated compounds include acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆). The solubility of PFOSA in ethanol, DMSO, and dimethylformamide is approximately 10 mg/mL.

- Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H and ¹⁹F NMR, and a higher concentration (50-100 mg/mL) for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

- Sample Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹⁹F NMR, a common standard is hexafluorobenzene (B1203771) (C₆F₆, δ ≈ -164.9 ppm).

2. NMR Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required. For ¹⁹F NMR, a probe specifically designed or tuned for fluorine detection will provide the best results. PubChem entries suggest the use of instruments like a Tesla BS567A.[1]

- ¹H NMR: Acquire a standard one-dimensional proton spectrum. The spectral width should be sufficient to cover the aromatic and amide regions.

- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and the presence of fluorine, a larger number of scans will be necessary.

- ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wide spectral width is necessary to cover the range of chemical shifts for the different CF₂ and CF₃ groups.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption lineshapes.

- Reference the chemical shift scale to the internal standard or the residual solvent peak.

- Integrate the signals to determine the relative ratios of different nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For PFOSA, this includes the sulfonamide group and the carbon-fluorine bonds.

Data Presentation

The following table lists the expected characteristic IR absorption bands for PFOSA based on known vibrational frequencies for sulfonamides and perfluorinated compounds.

Table 4: Predicted IR Absorption Bands for this compound (PFOSA)

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Medium |

| 1370 - 1330 | S=O stretch (asymmetric) | Strong |

| 1180 - 1160 | S=O stretch (symmetric) | Strong |

| 1300 - 1100 | C-F stretch | Very Strong |

| 950 - 900 | S-N stretch | Medium |

Experimental Protocols

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of solid or liquid samples.

Workflow for ATR-IR Analysis of PFOSA

Caption: A generalized workflow for ATR-IR analysis.

1. Sample Preparation:

- PFOSA is a solid at room temperature. A small amount of the solid powder is sufficient for ATR-IR analysis.

- No specific sample preparation, such as making a KBr pellet, is required for the ATR technique.

2. IR Data Acquisition:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used. PubChem indicates the use of a Bio-Rad FTS instrument with an ATR-Neat technique.[1]

- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

- Sample Spectrum: Place a small amount of the PFOSA solid onto the ATR crystal. Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

- Data Collection: Collect the spectrum over the desired range (typically 4000 - 400 cm⁻¹). A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a good signal-to-noise ratio.

3. Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Perform baseline correction if necessary.

- Identify and label the major absorption peaks.

Conclusion

The spectroscopic characterization of this compound is essential for its identification and analysis in various matrices. While comprehensive experimental datasets are not widely published, theoretical calculations and data from analogous compounds provide a solid foundation for interpreting NMR and IR spectra. The methodologies outlined in this guide offer a practical framework for researchers to obtain high-quality spectroscopic data for PFOSA and related per- and polyfluoroalkyl substances. Further research to publish detailed, validated experimental spectra would be a valuable contribution to the scientific community.

References

abiotic transformation of perfluorooctanesulfonamide in soil and water

An In-depth Technical Guide on the Abiotic Transformation of Perfluorooctanesulfonamide (FOSA) in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (FOSA) is a significant compound within the vast family of per- and polyfluoroalkyl substances (PFAS). While extensive research has focused on the biotic transformation of FOSA precursors to the highly persistent perfluorooctanesulfonic acid (PFOS), the abiotic fate of FOSA itself in soil and water environments remains a critical knowledge gap. This technical guide synthesizes the current understanding of FOSA's abiotic transformation, highlighting its notable resistance to degradation and its role as a stable transformation product of other PFAS. The document provides an overview of potential abiotic pathways, summarizes the limited available quantitative data, outlines relevant experimental protocols, and details analytical methodologies for its detection and quantification.

Introduction to this compound (FOSA)

This compound (C8F17SO2NH2) is a fully fluorinated organic compound characterized by a perfluorooctyl chain attached to a sulfonamide functional group. It has been utilized in various industrial and commercial applications and is also recognized as a significant intermediate in the environmental transformation of N-alkyl-substituted perfluorooctane (B1214571) sulfonamides and sulfonamidoethanols, which are precursors to PFOS.[1][2] Understanding the environmental fate of FOSA is crucial for assessing the overall impact of PFAS contamination.

Abiotic Transformation Pathways of FOSA